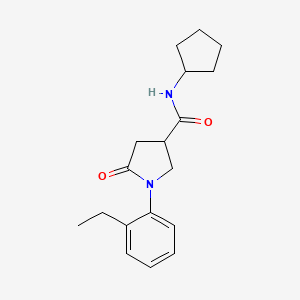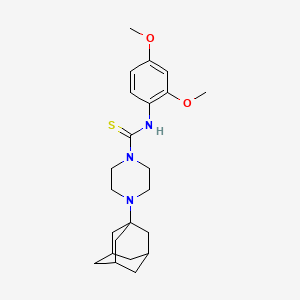
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive inhibitor of GABA-AT, binding to the enzyme's active site and preventing the breakdown of GABA. By increasing the levels of GABA in the brain, N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide enhances GABAergic neurotransmission and can potentially modulate neuronal excitability and reduce seizure activity.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can potentially lead to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibition of neurotransmitter release, and modulation of synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, its high potency and selectivity can also pose challenges in terms of dosing and toxicity in animal models.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its therapeutic applications. These include:
1. Further preclinical studies to investigate the efficacy and safety of N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in animal models of epilepsy, addiction, anxiety, and depression.
2. Clinical trials to evaluate the safety and efficacy of N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in human patients with these disorders.
3. Development of novel N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential of N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a tool for studying the role of GABAergic neurotransmission in other neurological and psychiatric disorders.
5. Examination of the potential of N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a therapeutic agent for other conditions, such as pain, sleep disorders, and neurodegenerative diseases.
In conclusion, N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its ability to enhance GABAergic neurotransmission through inhibition of GABA-AT makes it a valuable tool for studying the role of GABA in brain function and dysfunction. Further research is needed to fully understand its therapeutic potential and to develop novel derivatives with improved properties.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-cyclopentyl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy.
Propiedades
IUPAC Name |
N-cyclopentyl-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-13-7-3-6-10-16(13)20-12-14(11-17(20)21)18(22)19-15-8-4-5-9-15/h3,6-7,10,14-15H,2,4-5,8-9,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPCILMIAGGDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4723035.png)
![7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4723043.png)


![N-allyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4723049.png)
![2-({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B4723058.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723062.png)
![(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
![butyl 4-[({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4723081.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4723086.png)

![6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4723097.png)
![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis-1H-benzimidazole](/img/structure/B4723109.png)